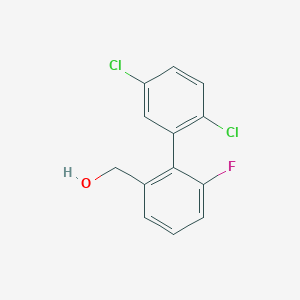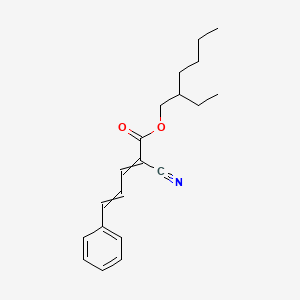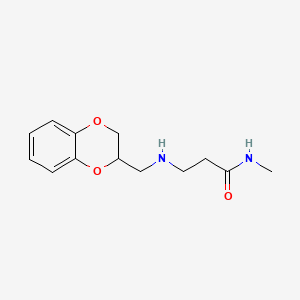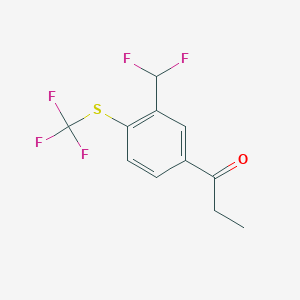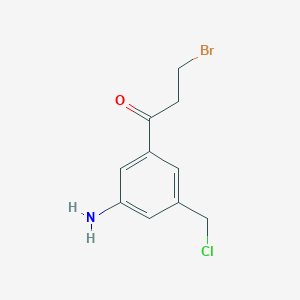
N-(2-Nitro-4-octylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-nitro-4-octylphenyl)- is an organic compound with the molecular formula C16H24N2O3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-nitro-4-octylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-nitro-4-octylphenyl)- typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process introduces a nitro group at the ortho position relative to the amine group. This is followed by the acetylation of the resulting 2-nitro-4-octylaniline to form the desired compound.
Industrial Production Methods
Industrial production of Acetamide, N-(2-nitro-4-octylphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions.
化学反応の分析
Types of Reactions
Acetamide, N-(2-nitro-4-octylphenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-octylphenylacetamide.
科学的研究の応用
Acetamide, N-(2-nitro-4-octylphenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(2-nitro-4-octylphenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but with a nitro group at the para position.
Acetanilide: Lacks the nitro and octyl groups.
N-(2-nitrophenyl)acetamide: Similar but without the octyl group.
特性
CAS番号 |
102040-43-7 |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC名 |
N-(2-nitro-4-octylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChIキー |
NUFSKYHLBDXUEV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


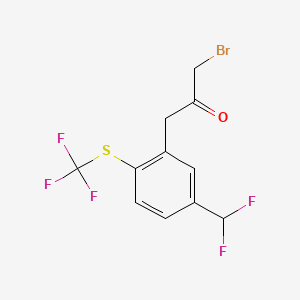
![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
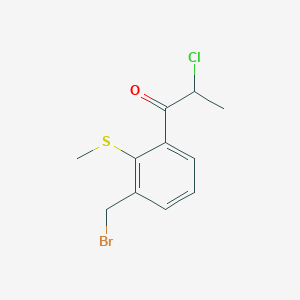
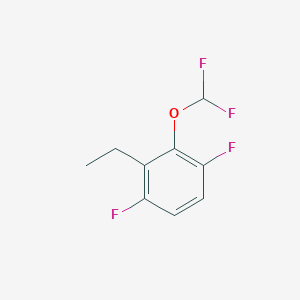
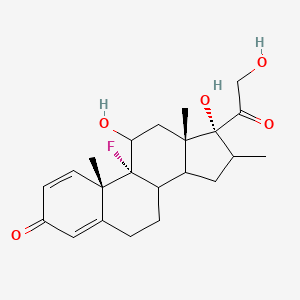
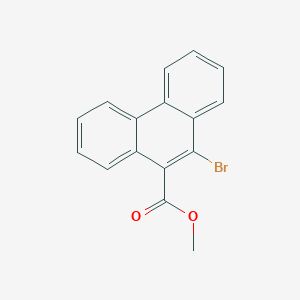
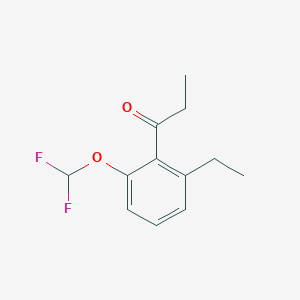
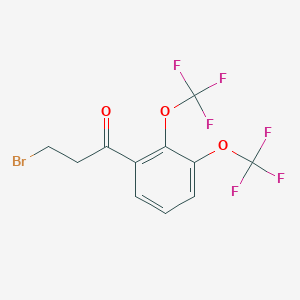
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
